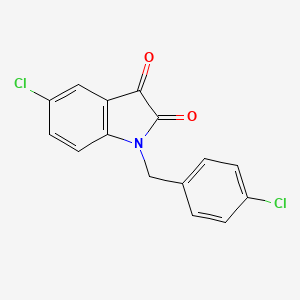

5-Chlor-1-(4-chlorbenzyl)-1H-indol-2,3-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Indole derivatives, including this compound, have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The success of similar compounds in suzuki–miyaura cross-coupling reactions, a widely applied carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-1-(4-chlor-benzyl)-1H-indol-2,3-dion umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiges Verfahren umfasst die Reaktion von 4-Chlorbenzylchlorid mit Indol-2,3-dion unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylformamid (DMF) mit einer Base wie Cäsiumcarbonat bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysator, ist entscheidend, um hohe Ausbeuten und Reinheit zu erzielen. Durchflussreaktoren und andere fortschrittliche Techniken können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

5-Chlor-1-(4-chlor-benzyl)-1H-indol-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind aufgrund des Vorhandenseins von Chlor-Gruppen üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-1-(4-chlor-benzyl)-1H-indol-2,3-dion beinhaltet die Interaktion mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Untersuchungen zu seinen molekularen Zielen und Signalwegen sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of chloro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-1-(4-chlorbenzyl)-1H-indol-2-carboxamide: Bekannt für ihre antibakterielle Aktivität.

Indol-3-essigsäure: Ein Pflanzenhormon mit vielfältigen biologischen Anwendungen.

Einzigartigkeit

5-Chlor-1-(4-chlor-benzyl)-1H-indol-2,3-dion zeichnet sich durch seine spezifische chemische Struktur aus, die ihm eine einzigartige Reaktivität und potenzielle Anwendungen verleiht. Seine beiden Chlor-Gruppen und der Indol-Kern machen es zu einer vielseitigen Verbindung für verschiedene chemische und biologische Studien.

Schlussfolgerung

5-Chlor-1-(4-chlor-benzyl)-1H-indol-2,3-dion ist eine Verbindung von großem Interesse aufgrund ihrer einzigartigen chemischen Eigenschaften und potenziellen Anwendungen in mehreren Bereichen. Das Verständnis ihrer Synthese, Reaktionen, Anwendungen und des Wirkmechanismus kann den Weg für weitere Forschung und Entwicklung ebnen.

Eigenschaften

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYWKYKVCEBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.